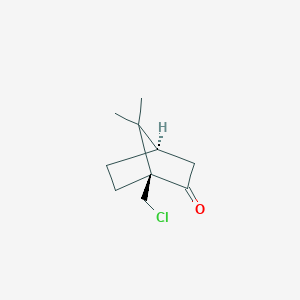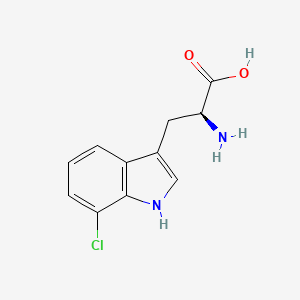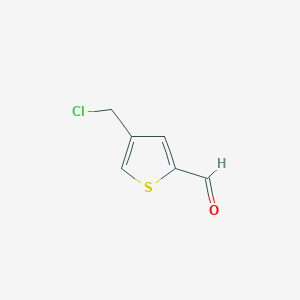
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Overview
Description
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a pyrazole ring substituted with a phenyl group, two methyl groups, and a chloroacetamide moiety.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound might interact with isocyanates or similar functional groups in biological systems.
Mode of Action
It’s known that pyrazole derivatives can form energetically relevant hydrogen bonding interactions . These interactions, along with π-interactions (of the type C–H⋯π, π⋯π, and lone pair halogen⋯π), can stabilize molecular assemblies . This suggests that the compound might interact with its targets through a combination of hydrogen bonding and π-interactions.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, suggesting that they might interact with multiple biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can exhibit various biological activities, suggesting that they might have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester. For example, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions.
-
Chlorination: : The next step involves the introduction of the chloro group. This can be achieved by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
-
Reduction: : Reduction reactions can be used to convert the carbonyl group in the acetamide moiety to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, nucleophiles (amines, thiols, alkoxides)
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups
Oxidation: Oxidized pyrazole derivatives with additional functional groups
Reduction: Reduced pyrazole derivatives with alcohol groups
Scientific Research Applications
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent. Pyrazole derivatives have shown promise as anti-inflammatory, analgesic, antipyretic, and anticancer agents.
-
Agriculture: : Pyrazole derivatives are used in the development of agrochemicals, including herbicides, fungicides, and insecticides. The compound’s ability to interact with biological targets makes it a candidate for pest control applications.
-
Materials Science: : The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the chloroacetamide moiety but shares the pyrazole core structure.
2-chloro-N-(1-phenyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the methyl groups on the pyrazole ring.
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the chloro group.
Uniqueness
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is unique due to the presence of both the chloroacetamide moiety and the methyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-13(15-12(18)8-14)10(2)17(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOTUMBWBHBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368720 | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92026-64-7 | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)










